molecular formula C6H14ClN B1447398 (3S)-3-ethylpyrrolidine hydrochloride CAS No. 235094-03-8

(3S)-3-ethylpyrrolidine hydrochloride

Cat. No. B1447398
M. Wt: 135.63 g/mol
InChI Key: YGRGUQNCCWBFNJ-RGMNGODLSA-N
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Description

(3S)-3-ethylpyrrolidine hydrochloride is a chemical compound with the following properties:




Molecular Structure Analysis

The molecular structure of (3S)-3-ethylpyrrolidine hydrochloride consists of a pyrrolidine ring with an ethyl group attached to the nitrogen atom. The hydrochloride salt forms due to protonation of the nitrogen atom by HCl.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitution, acid-base reactions, and cyclization reactions. Investigating its reactivity with different reagents and functional groups is essential for a comprehensive understanding.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is crucial for practical applications.

  • Melting Point and Boiling Point : Determining these values aids in understanding its stability and handling conditions.

  • Spectroscopic Data : UV-Vis, IR, and NMR spectra provide insights into its functional groups and structural features.


Scientific Research Applications

Reactions and Mechanisms

  • Formation of Bis-(β-aminoethers): A study demonstrated the formation of various bis-(β-aminoethers), including 2,2′-bis-(N-ethyl-2-pyrrolidinomethyl) ether, as a reaction product of 3-chloro-1-ethylpiperidine in aqueous sodium hydroxide. This research highlights the reaction mechanisms and pathways involved in such transformations (Hammer, McCarthy Ali, & Weber, 1973).

Structural Studies

  • Synthesis and Structure Analysis: The synthesis and structural analysis of compounds related to 3,4-dibromopyrrolidine hydrochloride, which is structurally similar to (3S)-3-ethylpyrrolidine hydrochloride, have been documented. This includes the study of crystal and molecular structures, providing insights into the conformational aspects of such compounds (Bukowska-strzyzewska et al., 1980).

Synthesis Techniques

  • Optimization of Synthesis Conditions: Research on the synthesis of (S)-3-hydroxypyrrolidine hydrochloride, closely related to (3S)-3-ethylpyrrolidine hydrochloride, provides insights into the influence of different reduction agents, solvents, and reaction conditions on yield. This study offers valuable information for the efficient synthesis of similar compounds (Li Zi-cheng, 2009).

Safety And Hazards


  • Hazard Statements : (3S)-3-ethylpyrrolidine hydrochloride may pose risks to health. Common hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

  • Precautionary Measures : Proper handling, protective equipment, and safe storage are essential to mitigate risks.


Future Directions

Research avenues for (3S)-3-ethylpyrrolidine hydrochloride include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Derivatives and Modifications : Explore structural modifications to enhance desired properties.

  • Process Optimization : Optimize synthesis routes for scalability and efficiency.


Remember that this analysis is based on available information, and further studies are necessary to uncover additional details about this compound1.


properties

IUPAC Name

(3S)-3-ethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRGUQNCCWBFNJ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-ethylpyrrolidine hydrochloride

CAS RN

235094-03-8
Record name Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235094-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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